Robenidine hydrochloride
Overview
Description
Robenidine hydrochloride is a synthetic compound primarily used as a coccidiostat, which means it is employed to control coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . This compound is effective in slowing the growth and reproductive cycles of coccidian parasites, thereby reducing the economic burden caused by this infection .
Mechanism of Action
Target of Action
Robenidine hydrochloride is identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry that has a significant economic impact .
Mode of Action
This compound acts by slowing both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis in poultry .
Biochemical Pathways
It is understood that the drug interferes with the life cycle of coccidian parasites, disrupting their growth and reproduction .
Pharmacokinetics
One study showed that the metabolism of this compound in rabbits occurred mainly in the form of prodrugs excreted in the feces, with a small amount of prodrugs excreted in the urine .
Result of Action
The primary result of this compound’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, this compound reduces the spread of the infection and mitigates its impact .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, farmers often alternate the use of this compound with other antimicrobial agents to maintain its effectiveness and slow the development of antimicrobial resistance .
Biochemical Analysis
Biochemical Properties
Robenidine hydrochloride interacts with coccidian parasites, slowing their growth and reproductive cycles
Cellular Effects
This compound has been shown to disrupt the cell membrane potential of certain bacteria, displaying potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus . It also has significant effects on coccidian parasites, slowing their growth and reproductive cycles .
Molecular Mechanism
It is known to disrupt the growth and reproductive cycles of coccidian parasites
Temporal Effects in Laboratory Settings
High-pressure liquid chromatography has been applied to analyze this compound, distinguishing the intact drug from its degradation products
Dosage Effects in Animal Models
In a study conducted on Channel catfish (Ictalurus punctatus), this compound was administered orally at a dose of 20 mg/kg . The study aimed to assess tissue distribution and elimination of the drug
Metabolic Pathways
It is known that the drug is used to control coccidiosis by slowing the growth and reproductive cycles of coccidian parasites
Preparation Methods
Synthetic Routes and Reaction Conditions: Robenidine hydrochloride is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzaldehyde with guanidine hydrochloride. The reaction typically occurs in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactions. The process includes the use of high-pressure liquid chromatography to ensure the purity of the final product . Automation in sample handling and injection onto chromatographic columns is employed to enhance efficiency and accuracy .
Chemical Reactions Analysis
Types of Reactions: Robenidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various chlorinated and oxidized derivatives of this compound .
Scientific Research Applications
Robenidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Employed in studies related to parasitic infections and their control mechanisms.
Industry: Utilized in the formulation of feed additives for poultry to prevent coccidiosis.
Comparison with Similar Compounds
NCL195: An analog of robenidine hydrochloride, known for its broad-spectrum antibacterial activity.
Carbadox: Another coccidiostat used in veterinary medicine.
Diclazuril: A compound with similar applications in controlling coccidiosis.
Uniqueness: this compound is unique due to its dual action of slowing both the growth and reproductive cycles of coccidian parasites, making it highly effective in controlling coccidiosis . Its ability to delay the development of antibiotic resistance through intermittent and rotating use with other antimicrobials further enhances its value in veterinary medicine .
Properties
CAS No. |
25875-50-7 |
---|---|
Molecular Formula |
C15H14Cl3N5 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9-,20-10-; |
InChI Key |
LTWIBTYLSRDGHP-IVQQKVMJSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl |
25875-50-7 | |
Pictograms |
Irritant |
Synonyms |
2,2’-Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride; Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride; 1,3-Bis[(p-chlorobenzylidene)amino]guanidine Hydrochloride; 1,3-Bis(4-chlorobenzylideneamino)guanidine H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Robenidine hydrochloride exert its anticoccidial activity?
A1: While the exact mechanism of action remains unclear, research suggests that this compound targets the developmental stages of Eimeria species within the host's intestines. [, ] This interference with the parasite's life cycle ultimately reduces oocyst production, thus controlling the infection. []
Q2: Does this compound affect the gut microbiota of treated animals?
A2: While some studies highlight the compatibility of this compound with beneficial bacteria like Bacillus subtilis, [, , , ] further research is needed to fully understand its impact on the complex gut microbial community.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C15H14Cl2N4 · HCl, and its molecular weight is 380.1 g/mol. []
Q4: How stable is this compound in various feed formulations?
A4: Research has explored the homogeneity and storage stability of this compound in different feed formulations, including those for turkeys and rabbits. [, ] This information is crucial to ensure consistent dosage and efficacy of the drug in commercial feed products.
Q5: How is this compound absorbed, metabolized, and excreted in animals?
A5: Studies in chickens, rats, and fish reveal that this compound is primarily metabolized into 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). [, , ] While excretion routes vary depending on the species, a significant portion is eliminated through feces and water. [, ]
Q6: What is the efficacy of this compound against different Eimeria species?
A6: Studies demonstrate the efficacy of this compound in controlling various Eimeria species in rabbits, including E. magna, E. media, E. flavescens, E. intestinalis, and E. stiedai. [, ] Additionally, it has shown efficacy against Eimeria challenges in chickens under field conditions. []
Q7: Are there any in vitro studies demonstrating this compound activity against other pathogens?
A7: Research has shown promising in vitro activity of this compound against Clostridium perfringens isolates from rabbits, suggesting potential benefits beyond coccidiosis control. []
Q8: Is there evidence of emerging resistance to this compound in Eimeria species?
A8: While this compound remains an effective coccidiostat, field isolates of Eimeria species have shown varying degrees of resistance to commonly used anticoccidial drugs. [] Continuous monitoring of drug efficacy and exploration of alternative control strategies are essential to manage potential resistance development.
Q9: Does this compound pose any risks to human consumers?
A9: Based on current research, this compound is considered safe for human consumption within the established maximum residue limits for poultry and rabbit meat. [, ]
Q10: What analytical techniques are used to quantify this compound in various matrices?
A10: Several analytical methods have been developed for quantifying this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and tandem mass spectrometry (MS/MS). [, , , , ] These methods offer varying levels of sensitivity and selectivity for different sample types.
Q11: Have immunoassays been developed for rapid detection of this compound?
A11: Yes, enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strip assays have been developed for the rapid screening of this compound in shrimp and chicken samples. [] These methods provide quick and cost-effective alternatives to traditional chromatographic techniques.
Q12: What is the environmental fate of this compound?
A12: While this compound is not considered a major environmental risk, studies suggest a potential for bioaccumulation in some organisms. [] Further research is needed to fully understand its degradation pathways and long-term impact on the environment.
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